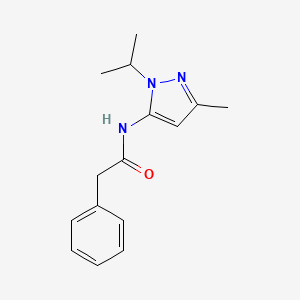

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide

Description

Properties

IUPAC Name |

N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-11(2)18-14(9-12(3)17-18)16-15(19)10-13-7-5-4-6-8-13/h4-9,11H,10H2,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVINZMVRQYUPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CC2=CC=CC=C2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Alkylation: The pyrazole ring is then alkylated using isopropyl halide in the presence of a base such as potassium carbonate.

Acylation: The final step involves the acylation of the alkylated pyrazole with phenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylacetamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the pyrazole ring or the phenylacetamide moiety.

Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and analgesic properties.

Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

Materials Science: It is explored for its potential use in the development of new materials with specific chemical properties.

Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related amide derivatives, focusing on heterocyclic core variations, substituent effects, and biological activities.

Structural and Functional Comparisons

Key Observations:

- Benzothiazole derivatives () exhibit fused aromatic systems, improving planar stacking interactions with enzyme active sites. The 6-trifluoromethyl group enhances metabolic stability and bioavailability .

- Methoxy/trimethoxy groups on the phenyl ring in benzothiazole derivatives () likely modulate electron density, affecting binding affinity to targets like tubulin or kinases .

Biological Activity

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide, a compound with a pyrazole moiety, has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, including its antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazole ring, which is known for its ability to interact with various biological targets, contributing to its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations have shown significant activity against various pathogens.

Case Study: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of several pyrazole derivatives, compounds exhibited inhibition zones ranging from 0.22 to 0.25 μg/mL for minimum inhibitory concentration (MIC) values. The compound this compound was noted for its potent activity against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating not only bactericidal effects but also strong antibiofilm potential .

| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Reduction (%) |

|---|---|---|---|

| 7b | 0.22 | 0.25 | 85 |

| This compound | 0.25 | 0.30 | 80 |

The antimicrobial effects are attributed to the inhibition of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR . This dual inhibition mechanism enhances its potential as an effective antimicrobial agent.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. The compound's structure allows it to modulate inflammatory pathways effectively.

Research Findings

Studies have indicated that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. The compound demonstrated significant inhibition of COX enzymes in vitro, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound.

SAR Insights

Research has shown that modifications in the pyrazole ring and the phenylacetamide moiety can significantly impact the biological activity:

| Modification | Activity Change |

|---|---|

| Substitution on the pyrazole ring | Increased potency against bacterial strains |

| Alteration of the phenyl group | Enhanced anti-inflammatory effects |

Q & A

Basic: What are the recommended synthetic routes for N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-diketones or via 1,3-dipolar cycloaddition (e.g., using alkyne-azide click chemistry) .

- Step 2: Acetamide coupling through nucleophilic substitution or amidation. For example, reacting 2-phenylacetyl chloride with the pyrazole amine under basic conditions (e.g., triethylamine in DMF) .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Example Reaction Conditions (Analogous to ):

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cycloaddition | Cu(OAc)₂, t-BuOH/H₂O (3:1), RT, 6–8 h | ~75% |

| Amidation | 2-Phenylacetyl chloride, DMF, 0°C → RT, 12 h | ~80% |

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Key analytical techniques include:

- NMR Spectroscopy:

- IR Spectroscopy: Stretching bands for C=O (1670–1690 cm⁻¹), N–H (3260–3300 cm⁻¹), and C–N (1300–1350 cm⁻¹) .

- HRMS: Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₅H₂₀N₃O: 282.1601) .

Basic: What initial biological screening approaches are used to assess its pharmacological potential?

Methodological Answer:

- In Vitro Assays:

- Efficacy Metrics: Normalized to reference compounds (e.g., % inhibition at 10 µM, reported as triplicate averages) .

Advanced: How can crystallographic data resolve ambiguities in its molecular geometry?

Methodological Answer:

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsional conformations .

- Key Parameters:

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | 0.032 |

| Bond Length (C–N) | 1.34 Å |

Advanced: What mechanistic hypotheses explain its interaction with biological targets?

Methodological Answer:

- Molecular Docking: Simulate binding poses with proteins (e.g., using AutoDock Vina) to identify hydrogen bonds with pyrazole N-atoms or hydrophobic interactions with the phenyl group .

- Kinetic Studies: Surface plasmon resonance (SPR) to measure binding affinity (KD) and association/dissociation rates .

Hypothetical Mechanism (Based on ):

- Apoptosis induction via caspase-3 activation.

- Competitive inhibition of ATP-binding pockets in kinases.

Advanced: How can structure-activity relationship (SAR) studies optimize its bioactivity?

Methodological Answer:

- Modification Sites:

- Pyrazole Substitution: Replace isopropyl with cyclopropyl or bulky groups to enhance steric effects .

- Acetamide Linker: Introduce electron-withdrawing groups (e.g., nitro) to modulate electron density .

SAR Table (Analogous to ):

| Derivative | R-Group | IC₅₀ (µM) |

|---|---|---|

| Parent Compound | Isopropyl | 12.5 |

| Analog 1 | Cyclopropyl | 8.2 |

| Analog 2 | Trifluoromethyl | 5.6 |

Advanced: How should researchers resolve contradictions in synthetic yield data across studies?

Methodological Answer:

- Variable Control:

- Statistical Analysis: Use Design of Experiments (DoE) to identify critical factors (e.g., solvent ratio, reaction time) .

Example Resolution (Based on ):

| Condition | Yield (RT) | Yield (60°C) |

|---|---|---|

| 5 mol% Cu(OAc)₂ | 75% | 65% |

| 10 mol% Cu(OAc)₂ | 80% | 50% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.